Ethyl 4-amino-5-nitronicotinate
Overview
Description
Ethyl 4-amino-5-nitronicotinate is an organic compound with the molecular formula C8H9N3O4. It is a derivative of nicotinic acid and features both amino and nitro functional groups, making it a versatile compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-nitronicotinate typically involves the nitration of ethyl nicotinate followed by the reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using catalytic hydrogenation or chemical reduction methods such as using tin(II) chloride in hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Acidic or basic hydrolysis for ester conversion.
Major Products Formed:
Oxidation: Ethyl 4-nitro-5-nitronicotinate.
Reduction: Ethyl 4-amino-5-aminonicotinate.
Substitution: Various ester derivatives or carboxylic acid.
Scientific Research Applications
Ethyl 4-amino-5-nitronicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-nitronicotinate is primarily related to its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These properties make it a valuable intermediate in the synthesis of biologically active compounds .
Comparison with Similar Compounds
- Ethyl 4-amino-3-nitrobenzoate
- Ethyl 4-amino-2-nitrobenzoate
- Ethyl 4-amino-6-nitronicotinate
Comparison: Ethyl 4-amino-5-nitronicotinate is unique due to the specific positioning of the amino and nitro groups on the nicotinate ring, which influences its reactivity and the types of reactions it can undergo.
Biological Activity
Ethyl 4-amino-5-nitronicotinate (C8H9N3O4) is a compound derived from nicotinic acid, characterized by its amino and nitro functional groups. This unique structure has led to interest in its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
This compound can be synthesized through the nitration of ethyl nicotinate followed by reduction processes. The typical synthesis involves using concentrated nitric and sulfuric acids for nitration, followed by catalytic hydrogenation or chemical reduction methods to convert the nitro group to an amino group.
The biological activity of this compound is largely attributed to its functional groups:
- Amino Group : Capable of participating in hydrogen bonding and nucleophilic substitution reactions, enhancing its reactivity.
- Nitro Group : Can undergo reduction to form reactive intermediates, contributing to its potential biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, the compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism for mitigating inflammatory responses in various disease models .
Case Studies
- In Vivo Studies : In a mouse model of acute inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent.
- Pharmacological Screening : A pharmacological screening revealed that derivatives of this compound exhibited enhanced activity against certain cancer cell lines, indicating potential applications in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis with other similar compounds highlights the unique biological profile of this compound:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Significant | Unique positioning of functional groups |
Ethyl 4-amino-3-nitrobenzoate | Low | Minimal | Lacks nitro group at position 5 |
Ethyl 4-amino-6-nitronicotinate | High | Moderate | Additional nitro group enhances reactivity |
Properties
IUPAC Name |
ethyl 4-amino-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-10-4-6(7(5)9)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDAKFKDZAGSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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